molecular formula C137H217N47O41S4 B15292400 Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled

Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled

Cat. No.: B15292400
M. Wt: 3306.8 g/mol
InChI Key: HDTMXJVYSAVVRC-STPZZZDRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atrial Natriuretic Peptide (ANP) (1-28), human, porcine, Biotin-labeled (CAS: 1815618-06-4) is a biotin-conjugated derivative of the 28-amino-acid cardiac hormone ANP. Its molecular formula is C₁₃₇H₂₁₇N₄₇O₄₁S₄, with a molecular weight of 3306.77 g/mol . This peptide retains the core structure of ANP, including a 17-amino-acid ring stabilized by a disulfide bond (Cys7–Cys23), critical for receptor binding and biological activity . The biotin tag enables detection and isolation in assays such as ELISA, Western blot, or streptavidin-affinity purification, making it invaluable in cardiovascular research .

Properties

Molecular Formula

C137H217N47O41S4

Molecular Weight

3306.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(19S,22S,28S,34S,40S)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C137H217N47O41S4/c1-9-69(6)107-130(222)159-56-102(195)160-70(7)109(201)165-80(38-39-98(138)191)117(209)177-89(59-185)112(204)158-57-104(197)162-82(47-67(2)3)110(202)157-58-105(198)164-95(128(220)174-86(52-99(139)192)122(214)179-91(61-187)125(217)173-85(50-72-25-14-11-15-26-72)121(213)168-77(29-20-43-152-134(144)145)115(207)176-88(131(223)224)51-73-34-36-74(190)37-35-73)65-228-229-66-96(129(221)172-84(49-71-23-12-10-13-24-71)111(203)156-54-101(194)155-55-103(196)161-75(27-18-41-150-132(140)141)113(205)170-81(40-46-226-8)118(210)175-87(53-106(199)200)123(215)169-79(119(211)183-107)31-22-45-154-136(148)149)181-127(219)93(63-189)180-126(218)92(62-188)178-116(208)78(30-21-44-153-135(146)147)166-114(206)76(28-19-42-151-133(142)143)167-120(212)83(48-68(4)5)171-124(216)90(60-186)163-100(193)33-17-16-32-97-108-94(64-227-97)182-137(225)184-108/h10-15,23-26,34-37,67-70,75-97,107-108,185-190H,9,16-22,27-33,38-66H2,1-8H3,(H2,138,191)(H2,139,192)(H,155,194)(H,156,203)(H,157,202)(H,158,204)(H,159,222)(H,160,195)(H,161,196)(H,162,197)(H,163,193)(H,164,198)(H,165,201)(H,166,206)(H,167,212)(H,168,213)(H,169,215)(H,170,205)(H,171,216)(H,172,221)(H,173,217)(H,174,220)(H,175,210)(H,176,207)(H,177,209)(H,178,208)(H,179,214)(H,180,218)(H,181,219)(H,183,211)(H,199,200)(H,223,224)(H4,140,141,150)(H4,142,143,151)(H4,144,145,152)(H4,146,147,153)(H4,148,149,154)(H2,182,184,225)/t69-,70-,75-,76-,77-,78-,79?,80-,81?,82?,83-,84?,85-,86-,87-,88-,89?,90-,91-,92-,93-,94-,95?,96?,97-,107-,108-/m0/s1

InChI Key

HDTMXJVYSAVVRC-STPZZZDRSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bridges between cysteine residues.

    Reduction: Breaking of disulfide bridges to yield free thiol groups.

    Substitution: Biotinylation at the N-terminus

Common Reagents and Conditions

Major Products

    Oxidation: Formation of a stable disulfide-bridged peptide.

    Reduction: Free thiol-containing peptide.

    Substitution: Biotin-labeled peptide

Scientific Research Applications

Atrial Natriuretic Peptide (ANP) is a peptide hormone with 28 amino acids that is produced in cardiac myocytes . ANP exerts vasodilating effects and plays a vital role in blood pressure regulation and natriuresis/diuresis . This peptide hormone is closely related to BNP (brain natriuretic peptide) and CNP (C-type natriuretic peptide), which share a similar ring structure . Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled, is ANP that has been biotinylated at the N-terminus and can be used in conjugation experiments .

Scientific Research Applications

ANP has multiple physiological effects, including natriuresis, blood pressure regulation, and antagonism of the renin-angiotensin-aldosterone system (RAAS) . It has demonstrated activity on channels present in the apical membrane in the renal nephron, which potentially inhibits or decreases sodium reabsorption .

ANP and Kidney Injury

Randomized controlled trials (RCTs) using ANP have demonstrated inconsistent effects for renal end-points . However, a systematic review of these trials aimed to determine the benefit of ANP in preventing and treating acute kidney injury (AKI) . During AKI, ANP causes vasodilation of the preglomerular artery, inhibits the angiotensin axis, and facilitates prostaglandin release . Additionally, ANP's natriuretic effect can prevent tubular obstruction during the reflow period of AKI . Animal studies suggest ANP can directly increase GFR and have diuretic and natriuretic effects on the distal nephron . Therefore, ANP may be suitable to counteract the pathophysiological mechanisms of decreased GFR, such as reduced glomerular perfusion and tubular obstruction .

ANP and Renin Secretion

Mechanism of Action

Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled exerts its effects by binding to natriuretic peptide receptors (NPRs), particularly NPR-A. This binding activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in vasodilation, natriuresis, and diuresis, contributing to the regulation of blood pressure and fluid balance .

Comparison with Similar Compounds

ANP (1-28), Human, Porcine Acetate

  • Structure : Identical to the biotin-labeled variant but lacks biotin conjugation. CAS: 1366000-58-9; molecular formula: C₁₂₉H₂₀₇N₄₅O₄₁S₃ .
  • Function : Binds to natriuretic peptide receptor-A (NPR-A), stimulating cGMP production to regulate blood pressure and sodium excretion .
  • Applications : Used in functional assays (e.g., cGMP measurement) and clinical studies (e.g., Carperitide acetate, a therapeutic for acute heart failure in Japan) .
  • Key Difference : The absence of biotin allows unhindered receptor interaction, making it preferable for studies requiring native activity .

ANP (1-28), Rat

  • Structure : Differs from human/porcine ANP by a single residue (e.g., Met12 replaces Ile12 in humans) .
  • Function : Inhibits angiotensin II-stimulated endothelin-1 secretion in rats .
  • Applications : Species-specific studies on hypertension and cardiac remodeling .
  • Key Difference : Sequence variation impacts receptor affinity, limiting cross-species applicability .

Brain Natriuretic Peptide (BNP)

  • Structure: Shares the conserved 17-amino-acid ring but has distinct N- and C-terminal sequences .
  • Function : Biomarker for chronic heart failure; less potent than ANP in acute fluid balance regulation .
  • Applications: Diagnostic tool (e.g., BNP blood tests) rather than research reagent .

ANP Fragments (e.g., ANP 7-28)

  • Structure: Truncated form lacking the N-terminal six amino acids .
  • Function : Reduced receptor activation due to missing residues critical for NPR-A binding .
  • Applications : Used to study structure-activity relationships or antagonize full-length ANP .

C-Type Natriuretic Peptide (CNP)

  • Structure: Contains a 17-amino-acid ring but lacks the C-terminal tail present in ANP/BNP .

Molecular Interactions and Functional Insights

  • Biotin-Labeled ANP : Retains the ability to activate NPR-A, as the biotin moiety is typically attached to the C-terminus, avoiding steric interference with the receptor-binding ring .
  • ANP vs. BNP : ANP has a shorter half-life (2–4 minutes) than BNP (20 minutes), influencing their roles in acute vs. chronic cardiovascular regulation .
  • Docking Studies : ANP (1-28) and fragments like ANP (3-28) show promise as protease inhibitors (e.g., NS2B-NS3 in dengue virus), though biotinylation is avoided in such studies to preserve binding .

Biological Activity

Atrial Natriuretic Peptide (ANP) is a crucial peptide hormone primarily produced in the cardiac atria. The specific form discussed here, Atrial Natriuretic Peptide (1-28), is derived from a precursor protein and plays significant roles in cardiovascular physiology, particularly in blood pressure regulation, natriuresis, and diuresis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, effects, and relevant case studies.

Structure and Composition

ANP (1-28) consists of 28 amino acids, characterized by a unique structure that includes a 17-amino acid ring formed by a disulfide bridge between cysteine residues at positions 7 and 23. This structural configuration is essential for its biological activity. The peptide is processed from a larger precursor, prepro-ANP, through enzymatic cleavage by corin .

ANP exerts its effects primarily through binding to specific receptors:

  • Natriuretic Peptide Receptor A (NPR-A) : This receptor mediates vasodilation and natriuresis.
  • Natriuretic Peptide Receptor C (NPR-C) : Although it has a lesser role in mediating physiological responses, it may act as a clearance receptor for ANP.

Upon binding to NPR-A, ANP activates guanylate cyclase, leading to increased levels of cyclic GMP (cGMP), which mediates various physiological responses such as vasodilation and inhibition of aldosterone secretion .

Biological Effects

The biological activities of ANP (1-28) include:

  • Vasodilation : ANP promotes relaxation of vascular smooth muscle, leading to decreased blood pressure.
  • Natriuresis : It enhances sodium excretion by the kidneys.
  • Diuresis : Increased urine production is facilitated by ANP's action on renal function.

In vivo studies have demonstrated that ANP effectively reduces blood pressure and alters fluid balance in animal models .

Research Findings and Case Studies

Several studies have explored the biological activity of ANP (1-28):

  • Blood Pressure Regulation :
    • A study indicated that administration of ANP significantly lowered systolic blood pressure in hypertensive rats. The mechanism was attributed to enhanced nitric oxide production and subsequent vasodilation .
  • Aldosterone Secretion Inhibition :
    • Research highlighted that ANP inhibits potassium-stimulated aldosterone secretion from adrenal cells. The inhibitory concentration (IC50) for hANP-(1–28) was found to be 0.48 nM, demonstrating its potency in regulating hormonal balance in the body .
  • Cardiomyocyte Function :
    • Investigations into cardiomyocyte proliferation revealed that differential activation of natriuretic peptide receptors could modulate cell growth during development, suggesting potential therapeutic applications for heart disease .

Comparative Analysis with Other Natriuretic Peptides

FeatureANP (1-28)BNPCNP
SourceCardiac myocytesCardiac ventriclesEndothelium
Primary FunctionVasodilationRegulating blood volumeVascular remodeling
Receptor AffinityHigh for NPR-AHigh for NPR-AModerate for NPR-C
Clinical RelevanceHeart failure treatmentHeart failure diagnosisBone growth regulation

Q & A

Q. How can transcriptomic data clarify ANP (1-28)’s regulatory effects on cardiac gene expression?

  • Answer : RNA-seq of ANP-treated cardiomyocytes identifies downstream targets (e.g., NPPA, NPPB). Pathway enrichment tools (e.g., DAVID) link these genes to fluid homeostasis or hypertrophy. Validate findings with qPCR and chromatin immunoprecipitation (ChIP) for transcription factors like GATA4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.